molecular formula C13H9N5O2S2 B7785838 (1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide

(1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide

Cat. No.: B7785838
M. Wt: 331.4 g/mol
InChI Key: COSPWTAAFRFUFT-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide is a complex synthetic compound featuring a cyanoformimidoyl group linked to an anilino moiety and a 4-cyano-5-methyl-1,2-thiazol-3-yl sulfonyl group. This structure places it within a class of nitrogen and sulfur-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery for their potential to interact with diverse biological targets . Compounds incorporating the thiazole sulfonamide scaffold have recently emerged as promising candidates in neuroscience research. Structurally related molecules have demonstrated notable neuroprotective properties in models of Parkinson's disease, showing efficacy in protecting human neuronal cells from toxin-induced damage, reducing oxidative stress, and activating sirtuin 1 (SIRT1), a protein implicated in cellular stress response and longevity pathways . Furthermore, the presence of the cyanoformimidoyl group suggests potential reactivity that is valuable in synthetic chemistry. Research into analogous structures has shown that such functional groups can serve as key intermediates in the synthesis of complex heterocyclic systems, such as imidazopyridines and imidazodiazepines, which are often explored for their anticancer activities . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O2S2/c1-9-11(7-14)13(18-21-9)22(19,20)12(8-15)17-16-10-5-3-2-4-6-10/h2-6,16H,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSPWTAAFRFUFT-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)S(=O)(=O)C(=NNC2=CC=CC=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NS1)S(=O)(=O)/C(=N\NC2=CC=CC=C2)/C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide involves its interaction with specific molecular targets. The cyano group and the thiazole ring can participate in hydrogen bonding and π-π interactions with proteins and enzymes, affecting their activity. The sulfonyl group can also form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in modifying its properties for specific uses in various fields.

Biological Activity

Overview

(1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide is a complex organic compound with significant potential in biological research and therapeutic applications. Its unique structural features, including an anilino group, a cyano group, and a thiazole ring, contribute to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It has the following molecular formula:

C13H9N5O2S2C_{13}H_{9}N_{5}O_{2}S_{2}

This structure allows for various interactions with biological molecules, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The key mechanisms include:

  • Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, altering their function.
  • Hydrogen Bonding : The cyano and thiazole groups can participate in hydrogen bonding and π-π interactions with proteins and enzymes, affecting their activity.
  • Complex Formation : The compound can form stable complexes with various biological molecules, making it useful in biochemical assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound:

  • Cytotoxicity Studies : In vitro evaluations showed that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, compounds derived from thiazole scaffolds demonstrated IC50 values ranging from 2.32 µg/mL to 7.56 µg/mL against these cell lines .
CompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-75.36Apoptosis induction
4iHepG22.32Cell cycle arrest at G2/M phase

Antimicrobial Activity

The thiazole ring present in the compound is known for its antimicrobial properties. Compounds containing similar structures have been reported to exhibit activity against various bacterial strains and fungi .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of a series of thiazole derivatives against MCF-7 and HepG2 cell lines. The results indicated that specific modifications to the thiazole structure enhanced anticancer activity significantly:

"Compounds bearing an arylamino thiazole scaffold displayed enhanced antitumor activity through mechanisms involving apoptosis and cell cycle arrest" .

Study 2: Enzyme Interaction

In another investigation, (1Z)-N-anilino derivatives were used as probes to study enzyme interactions. The findings suggested that these compounds could effectively inhibit specific enzymes involved in cancer progression by forming stable complexes .

Q & A

Q. Purity Assessment :

  • Use HPLC with a C18 column (retention time: 8–10 min, 70% acetonitrile/water) .

Advanced: How do electronic effects of substituents influence the reactivity of the sulfonyl and cyano groups in this compound?

Methodological Answer:

  • Sulfonyl Group : Electron-withdrawing substituents (e.g., -CN on thiazole) increase electrophilicity, enhancing nucleophilic attack at the sulfur center .
  • Cyano Group : Stabilizes adjacent imine via conjugation, reducing susceptibility to hydrolysis. Reactivity with amines or thiols can be modulated by pH (optimize at pH 7–9) .

Computational Insights (analogous systems):

  • DFT calculations (B3LYP/SDD) predict bond angles and charge distribution (e.g., sulfonyl S=O bond angles: ~112°) .

Advanced: What experimental frameworks are suitable for assessing the environmental fate and ecological risks of this compound?

Methodological Answer:
Adopt methodologies from Project INCHEMBIOL :

Environmental Distribution :

  • Measure log P (octanol-water partition coefficient) to predict bioaccumulation.
  • Use LC-MS/MS to quantify levels in water/soil samples (detection limit: ~0.1 ppb).

Biotic Impact :

  • Conduct toxicity assays on model organisms (e.g., Daphnia magna EC₅₀ studies).

Degradation Pathways :

  • Perform photolysis studies (UV irradiation, λ = 254 nm) to identify breakdown products .

Advanced: How can computational chemistry predict spectroscopic properties or reaction pathways for this compound?

Methodological Answer:

  • Spectroscopic Prediction :
    • Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis set to simulate IR and NMR spectra. Compare with experimental data .
  • Reaction Pathways :
    • Apply transition state theory (TSA) to model sulfonylation mechanisms. Calculate activation energies (ΔG‡) for competing pathways .

Example Computational Output (angle data from analogous compounds):

Bond AngleCalculated Value (°)
C-S-O (sulfonyl)112.0
C≡N-C (cyanoimidoyl)121.4

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Control Variables :
    • Standardize assay conditions (e.g., cell line, incubation time, solvent concentration) .
  • Purity Verification :
    • Re-test compounds with ≥95% purity (confirmed via HPLC) to exclude impurity-driven artifacts .
  • Mechanistic Studies :
    • Use siRNA knockdown or competitive binding assays to validate target engagement .

Basic: What are common side reactions during synthesis, and how can they be suppressed?

Methodological Answer:

  • Hydrolysis of Cyano Groups :
    • Avoid aqueous conditions; use anhydrous solvents and molecular sieves .
  • Oxidation of Thiazole :
    • Add antioxidants (e.g., BHT) or perform reactions under nitrogen .

Q. Side Product Identification :

  • LC-MS can detect byproducts (e.g., over-oxidized sulfones or dimerized imines) .

Advanced: How does the Z-configuration at the methanimidoyl group affect chemical and biological properties?

Methodological Answer:

  • Steric and Electronic Effects :
    • The Z-configuration places the anilino group antiperiplanar to the sulfonyl moiety, influencing hydrogen bonding and target binding .
  • Biological Implications :
    • Compare Z/E isomers via molecular docking (e.g., Z-form may exhibit higher affinity for kinase active sites) .

Q. Experimental Validation :

  • Separate isomers using chiral HPLC (e.g., Chiralpak IA column) and test in bioassays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.